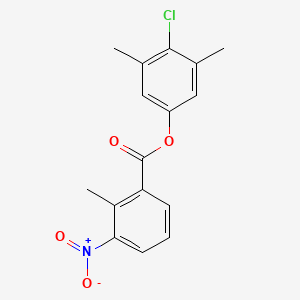![molecular formula C19H28N2O B10881931 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B10881931.png)
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone is a synthetic organic compound characterized by its unique structure, which includes an azepane ring, a piperidine ring, and a phenylethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone typically involves multi-step organic reactions. One common method starts with the preparation of the azepane and piperidine intermediates, which are then coupled with a phenylethanone derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the intermediates are synthesized and purified before the final coupling step. The use of automated systems and continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or azepane rings, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone exerts its effects depends on its interaction with molecular targets. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The pathways involved can include signal transduction cascades or metabolic pathways, leading to the desired biological effect.
Comparison with Similar Compounds
1-(Piperidin-4-yl)azepane: Shares the azepane and piperidine rings but lacks the phenylethanone moiety.
1-(4-Piperidinylcarbonyl)azepane: Similar structure but with a different functional group attached to the piperidine ring.
Uniqueness: 1-[4-(Azepan-1-yl)piperidin-1-yl]-2-phenylethanone is unique due to the combination of the azepane, piperidine, and phenylethanone groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H28N2O |
|---|---|
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1-[4-(azepan-1-yl)piperidin-1-yl]-2-phenylethanone |
InChI |
InChI=1S/C19H28N2O/c22-19(16-17-8-4-3-5-9-17)21-14-10-18(11-15-21)20-12-6-1-2-7-13-20/h3-5,8-9,18H,1-2,6-7,10-16H2 |
InChI Key |
AXOUNSQWWNPPFI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)C2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881850.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[(2-hydroxy-4-nitrophenyl)carbamothioyl]prop-2-enamide](/img/structure/B10881853.png)
![3-(3,5-Dimethoxyphenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881857.png)
![N-(3-chlorophenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10881862.png)
![3-(2,4-Dichlorophenyl)-6-(pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10881873.png)
![(2E)-N-[(2-bromo-4-methylphenyl)carbamothioyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B10881898.png)
![2-(4-Chlorophenoxy)-1-[4-(pyridin-3-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B10881906.png)
![2-{[5-(2-methylpropyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(pyridin-2-yl)acetamide](/img/structure/B10881916.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3,4,5-trimethoxybenzyl)piperidine-3-carboxamide](/img/structure/B10881917.png)
![2-[4-(2-Chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2,3-diphenylquinoxaline-6-carboxylate](/img/structure/B10881921.png)

methanone](/img/structure/B10881929.png)
![ethyl 2-({[(5-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10881930.png)
